REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:15][CH:16]=[CH2:17])[S:5]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6])C=C>[PH4+].C(Cl)Cl>[C:11]1([CH3:14])[CH:10]=[CH:9][C:8]([S:5]([N:4]2[CH2:1][CH:17]=[CH:16][CH2:15]2)(=[O:6])=[O:7])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
251 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C)CC=C
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[PH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h under argon
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the catalyst was precipitated with Et2O (10 mL)
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
produced the phosphonium catalyst (10) in quantitative yield (85% purity)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CC=CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |